2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide
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Overview
Description
2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. The thiophene and pyridine rings contribute to the compound’s overall stability and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain thiophene rings and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as Nicotinamide and Isoniazid feature pyridine rings and are used in medicinal chemistry.
Uniqueness
What sets 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-24(22,12-9-15-5-2-1-3-6-15)20-13-16-7-4-10-19-18(16)17-8-11-23-14-17/h1-8,10-11,14,20H,9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDVXGANNBDHHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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